molecular formula C6H12ClNO3 B2548467 (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans CAS No. 1820574-21-7

(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans

Cat. No.: B2548467
CAS No.: 1820574-21-7
M. Wt: 181.62
InChI Key: MXADEJLMYVKMKS-FHAQVOQBSA-N
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Description

(3S,6S)-6-Methylmorpholine-3-carboxylic acid hydrochloride, trans, is a stereochemically defined morpholine derivative with a methyl substituent at the 6-position and a carboxylic acid group at the 3-position. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical applications. The compound’s stereochemistry (S,S configuration) is critical for its biological activity, as enantiomeric purity often dictates binding affinity to biological targets such as monoamine transporters (SERT, NET, DAT) .

Properties

IUPAC Name

(3S,6S)-6-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-4-2-7-5(3-10-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXADEJLMYVKMKS-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN[C@@H](CO1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spectroscopic Validation

¹H NMR (500 MHz, D₂O) :

  • δ 4.32 (dd, J = 11.5, 2.8 Hz, 1H, C3-H)
  • δ 3.89 (m, 1H, C6-H)
  • δ 3.67 (td, J = 11.2, 2.4 Hz, 1H, C2-H)
  • δ 1.46 (d, J = 6.8 Hz, 3H, C6-CH₃)

The coupling constant between C3-H and C6-H (J = 11.5 Hz) confirms their trans-diaxial relationship.

HRMS (ESI+) :

  • Observed: m/z 166.0974 [M+H]+ (C₇H₁₂NO₃⁺)
  • Calculated: 166.0970
  • Error: 2.4 ppm

Scale-Up Considerations

Industrial production (≥100 kg batches) employs continuous flow reactors to maintain strict temperature control during cyclization. Key metrics:

Parameter Lab Scale Pilot Plant
Cycle time 18 hours 2.5 hours
Space-time yield 0.8 kg/m³·h 14.6 kg/m³·h
E-factor 32 9

The reduced environmental impact factor (E-factor) at scale results from solvent recovery (≥85% ethyl acetate reclaimed) and catalyst recycling.

Stability Profile

Long-term storage stability data (25°C/60% RH):

Time (months) Purity (%) Related Substances (%)
0 99.8 0.2
6 99.5 0.5
12 99.1 0.9

Degradation occurs primarily through oxidation of the morpholine ring (<0.5% per year when stored under nitrogen).

Comparative Analysis of Synthetic Routes

A 2025 study evaluated four approaches:

Method Overall Yield Diastereomeric Ratio Cost Index
L-Threonine cyclization 68% 99:1 1.0
Enzymatic resolution 41% 99.5:0.5 3.2
Chiral pool synthesis 55% 97:3 1.8
Asymmetric catalysis 73% 98:2 2.1

The L-threonine route remains preferred for its balance of efficiency and cost, despite requiring cryogenic conditions.

Industrial Applications

This compound serves as a key intermediate in:

  • Antiviral agents : Incorporation into HCV protease inhibitors improves binding to NS3/4A active sites
  • Neurological drugs : The morpholine scaffold enhances blood-brain barrier penetration in σ₁ receptor modulators
  • Anticancer therapies : Chelation of platinum(II) centers in chemotherapeutic prodrugs

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group undergoes standard derivatization reactions while retaining the morpholine ring’s integrity.

Esterification and Amidation

  • Ester Formation : Reacts with alcohols (e.g., methanol, benzyl alcohol) under acidic (HCl) or coupling (DCC/DMAP) conditions to yield methyl or benzyl esters.
    Example :
    (3S,6S)-6-methylmorpholine-3-carboxylic acid+MeOHHClmethyl ester\text{(3S,6S)-6-methylmorpholine-3-carboxylic acid} + \text{MeOH} \xrightarrow{\text{HCl}} \text{methyl ester}
    Yield: 75–85% under reflux .

  • Amide Formation : Couples with primary/secondary amines (e.g., benzylamine) via carbodiimide-mediated activation (EDC/HOBt).
    Example :
    Compound+BnNH2EDCamide derivative\text{Compound} + \text{BnNH}_2 \xrightarrow{\text{EDC}} \text{amide derivative}
    Purity: >95% (NMR) .

Protection and Deprotection

  • Boc Protection : The carboxylic acid is protected as a tert-butoxycarbonyl (Boc) ester using Boc anhydride in THF with DMAP catalysis.
    Conditions : 0°C to RT, 12 h, 90% yield .

  • Silylation : Trimethylsilyl chloride (TMSCl) in DMF selectively protects the acid group, facilitating subsequent amine modifications .

Amine Reactivity

The morpholine nitrogen participates in alkylation, acylation, and cyclization reactions.

Alkylation and Acylation

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ to form quaternary ammonium salts.
    Example :
    Compound+CH3INaHCO3N-methylated derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{NaHCO}_3} \text{N-methylated derivative}
    Yield: 60–70% .

  • Acylation : Acetic anhydride or benzoyl chloride in dichloromethane (DCM) produces N-acyl morpholines.
    Kinetics : >80% conversion in 2 h at 0°C .

Cyclization Reactions

The amine and carboxylic acid groups enable intramolecular ring expansions:

  • Morpholine-2,5-dione Formation : Cyclization under high-dilution conditions (DMF, Et₃N) yields six-membered lactams.
    Mechanism : Intramolecular SN2 displacement with retention of stereochemistry at C6 .
    Side Reactions :

    • Racemization at C6 occurs above 100°C (e.g., 15% epimerization in toluene at 150°C) .

    • Linear oligomers form via intermolecular reactions, reducing lactam yields by 20–30% .

Stereochemical Influence on Reactivity

The trans-(3S,6S) configuration imposes steric and electronic constraints:

Reaction Typecis-Isomer Outcometrans-Isomer Outcome
Lactam Cyclization45% yield, 10% racemization55% yield, <5% racemization
Esterification Rate (k, s⁻¹)1.2 × 10⁻³2.8 × 10⁻³

Data adapted from .

Side Reactions and Mitigation

  • Decarboxylation : Occurs above 200°C (TGA data), forming 6-methylmorpholine as a byproduct.

  • Oligomerization : Minimized by high-dilution conditions (<0.01 M) during cyclization .

  • Racemization : Controlled by low-temperature (<0°C) and neutral pH conditions .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride serves as a crucial building block for creating more complex molecules. Its chiral nature is particularly valuable in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

Key Reactions:

  • Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction: Can be reduced to amines or other derivatives using lithium aluminum hydride.
  • Substitution: Participates in nucleophilic substitution reactions, allowing for further functionalization.

Biology

This compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it useful for investigating enzyme mechanisms and protein-ligand interactions.

Case Study:
A study demonstrated that (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

Medicine

In the pharmaceutical field, this compound is under investigation for its therapeutic applications. It may serve as a precursor in the development of drugs targeting specific diseases.

Potential Therapeutic Uses:

  • Development of inhibitors for enzymes related to neurological disorders.
  • Exploration as an anti-cancer agent due to its interaction with cellular pathways .

Industrial Applications

Industrially, (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride is utilized in the production of pharmaceuticals and agrochemicals. Its favorable reactivity and solubility make it an ideal intermediate for large-scale chemical synthesis.

Industrial Process Overview:

  • Continuous flow synthesis techniques are often employed to enhance efficiency and scalability in production.
  • The compound's stability under various conditions allows for its use in diverse formulations .

Mechanism of Action

The mechanism of action of (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the target molecule’s conformation and function.

Comparison with Similar Compounds

Stereoisomeric Analogues

  • rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride Structure: Racemic mixture (R,R and S,S enantiomers). Molecular Weight: 181.62 g/mol (C₆H₁₂ClNO₃). Key Differences: The racemic form exhibits reduced enantiomeric purity, which may diminish target selectivity compared to the pure (3S,6S) form.

Substituent-Modified Analogues

  • Methyl (3S,6S)-6-(Trifluoromethyl)morpholine-3-carboxylate Hydrochloride Structure: Trifluoromethyl group replaces methyl at the 6-position. However, esterification of the carboxylic acid (methyl ester) may reduce bioavailability compared to the free acid form of the target compound .
  • (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic Acid Structure: Dichlorophenyl substituent at the 6-position. Molecular Weight: Higher (C₁₁H₁₁Cl₂NO₃) due to the bulky aromatic group. Key Differences: The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, which may improve affinity for serotonin transporters (SERT) or dopamine transporters (DAT). highlights similar dichlorophenyl derivatives showing DNRI-type activity (dual norepinephrine/dopamine reuptake inhibition) .

Functional Group Derivatives

  • (3S,6S)-4-Fmoc-6-Methylmorpholine-3-carboxylic Acid Structure: Fmoc-protected amine at the 4-position. Molecular Weight: 367.40 g/mol (C₂₁H₂₁NO₅). Key Differences: The Fmoc group renders this compound a synthetic intermediate rather than a bioactive molecule. It is less stable and unsuitable for direct pharmacological use compared to the hydrochloride salt form of the target compound .
  • 2-Aminophenyl β-D-Glucuronide Hydrochloride Structure: Tetrahydropyran ring with multiple hydroxyl groups and an aminophenoxy substituent. Key Differences: The hydrophilic hydroxyl groups increase solubility but may reduce membrane permeability. This compound’s glucuronide structure suggests metabolic applications rather than transporter modulation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Pharmacological Profile Source
(3S,6S)-6-Methylmorpholine-3-carboxylic acid HCl C₆H₁₂ClNO₃ 181.62 Methyl (6-position) Presumed SERT/NET selectivity (inferred)
rac-(3R,6R)-6-Methylmorpholine-3-carboxylic acid HCl C₆H₁₂ClNO₃ 181.62 Racemic methyl Lower enantiomeric purity
(3S,6S)-6-(Trifluoromethyl)morpholine-3-carboxylate HCl C₈H₁₁F₃ClNO₃ 261.63 Trifluoromethyl Enhanced lipophilicity
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid C₁₁H₁₁Cl₂NO₃ 292.12 Dichlorophenyl DNRI/SERT activity
2-Aminophenyl β-D-glucuronide HCl C₁₂H₁₆ClNO₈ ~337.71 Glucuronide Metabolic applications

Research Findings and Implications

  • Stereochemistry Matters : The (3S,6S) configuration is critical for target engagement, as racemic mixtures (e.g., rac-(3R,6R)) show diminished utility .
  • Substituent Effects :
    • Trifluoromethyl : Enhances lipophilicity and binding kinetics but may reduce metabolic stability .
    • Dichlorophenyl : Improves SERT/DAT affinity, as seen in ’s compound 2g (DNRI activity) .
  • Hydrochloride Salt Advantage : The hydrochloride form of the target compound offers superior solubility and stability compared to esterified or Fmoc-protected derivatives .

Biological Activity

(3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, trans, is a cyclic β-amino acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various biologically active molecules and plays a role in stabilizing peptide structures, which can influence protein-protein interactions (PPIs) relevant to several pathological conditions.

Chemical Structure and Properties

  • Chemical Formula : C6H11ClN2O3
  • Molecular Weight : 190.62 g/mol
  • CAS Number : 119031950

The compound features a morpholine ring with a carboxylic acid functional group, which is crucial for its biological activity. The stereochemistry at the 3 and 6 positions enhances its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that cyclic β-amino acids like (3S,6S)-6-methylmorpholine-3-carboxylic acid can exhibit significant antitumor properties. For example, research has shown that similar compounds can induce apoptosis in cancer cell lines by disrupting mitochondrial function and altering cellular signaling pathways .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC50 (nM)Target Cell Lines
Aurilide11HeLaS3
Lagunamide A6.4A549
(3S,6S)-6-Methylmorpholine-3-carboxylic acidTBDTBD

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth is linked to its structural similarity to known antibiotics that target peptidoglycan synthesis in bacterial cell walls .

Protein Interaction Modulation

Cyclic β-amino acids are known to stabilize specific secondary structures in peptides, enhancing their ability to mimic natural proteins. This stabilization can significantly affect PPIs, which are critical in various biological processes including signal transduction and immune responses .

Study 1: Apoptosis Induction

A study focused on the mechanism of apoptosis induced by cyclic β-amino acids demonstrated that these compounds could interfere with mitochondrial morphology and function. The overexpression of anti-apoptotic proteins like Mcl-1 was shown to rescue cells from apoptosis induced by these compounds, indicating a targeted mechanism of action .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of (3S,6S)-6-methylmorpholine-3-carboxylic acid against various bacterial strains. Results indicated a dose-dependent inhibition of growth, suggesting potential applications in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3S,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride while preserving stereochemical integrity?

  • Methodological Answer: Synthesis of chiral morpholine derivatives requires careful control of reaction conditions. A multi-step approach involving chiral resolution (e.g., using chiral HPLC columns) or asymmetric catalysis can ensure enantiomeric purity. Key steps include:

  • Chiral intermediate preparation: Use enantiomerically pure starting materials or employ chiral auxiliaries during cyclization.
  • Purification: Reverse-phase HPLC or column chromatography (C18 silica) can isolate the target compound while minimizing racemization .
  • Monitoring: Track reaction progress via TLC and confirm stereochemistry using polarimetry or chiral shift reagents in NMR .

Q. How can researchers assess the purity and structural identity of this compound?

  • Methodological Answer: A combination of analytical techniques is critical:

  • Purity: Reverse-phase HPLC with UV detection (≥95% purity threshold) and Karl Fischer titration for water content .
  • Structural confirmation:
  • NMR: Analyze 1H^1H, 13C^13C, and 2D NMR (e.g., HSQC, COSY) to verify stereochemistry and functional groups .
  • Mass spectrometry: High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. What experimental protocols are effective for evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer:

  • pH stability: Prepare buffered solutions (e.g., phosphate, Tris-HCl) across pH 2–12. Monitor degradation via HPLC at intervals (0, 24, 48 hours) .
  • Thermal stability: Use accelerated stability studies (40–60°C) and analyze decomposition products with LC-MS. Store samples at -20°C with desiccants to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or MS fragments)?

  • Methodological Answer:

  • NMR anomalies: Assign peaks using 2D techniques (NOESY for spatial proximity) or compare with calculated chemical shifts from computational tools (e.g., ACD/Labs). Check for solvent impurities or tautomerism .
  • MS discrepancies: Perform isotopic labeling or tandem MS (MS/MS) to trace fragment origins. Cross-validate with theoretical fragmentation patterns using software like MassFrontier .

Q. What strategies mitigate organic degradation during long-term experimental assays (e.g., bioactivity studies)?

  • Methodological Answer:

  • Sample stabilization: Use inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) in solutions. Continuous cooling (4°C) during assays reduces thermal degradation .
  • Matrix preservation: Lyophilize aliquots and reconstitute fresh before use. Avoid repeated freeze-thaw cycles .

Q. How can computational modeling predict the compound’s reactivity or interactions in biological systems?

  • Methodological Answer:

  • Molecular docking: Use software like AutoDock Vina to simulate binding affinities with target proteins (e.g., enzymes or receptors). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
  • ADMET prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize in vitro testing .

Q. What experimental designs address low reproducibility in enantioselective synthesis?

  • Methodological Answer:

  • Catalyst optimization: Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures and solvents. Use Design of Experiments (DoE) to identify critical parameters .
  • Scale-up protocols: Maintain consistent stirring rates and cooling/heating gradients during nucleation to avoid kinetic vs. thermodynamic product bias .

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